Cas no 90-44-8 (Anthrone)

Anthrone is a chromogenic compound that exhibits high sensitivity towards reducing sugars, particularly glucose. It has been widely used as a reagent in biochemical assays to detect and quantify sugar levels in various samples. Its key advantages lie in its high specificity, stability, and ease of use, making it an essential tool in analytical chemistry.
Anthrone structure
Anthrone structure
Product Name:Anthrone
CAS No:90-44-8
MF:C14H10O
MW:194.228603839874
MDL:MFCD00001187
CID:34564
PubChem ID:7018
Update Time:2026-04-15

Anthrone Chemical and Physical Properties

Names and Identifiers

    • Anthrone
    • (10H)-9-Anthracenone
    • 9,10-dihydro-9-oxo-anthracen
    • 9-oxoanthracene
    • Anthracene, 9,10-dihydro-9-oxo-
    • Anthranone
    • ANTHRACENONE
    • 9-Oxodihydroanthracene
    • 10H-Anthracen-9-one
    • 9(10H)-Anthracenone
    • Anthrone,foranalysisACS100GR
    • Anthrone,foranalysisACS25GR
    • 3,4-dihydro-10H-anthracene-9-one
    • 9,10-dihydro-9-oxoanthracene
    • 9-ANTHRACENONE
    • Anthrone, ACS reagent
    • Anthrone, for analysis ACS
    • ANTHRONE,ACS
    • ANTHRONE,REAG.
    • CARBOTHRONE
    • Az-O
    • FP0FJ7K744
    • 9,10-Dihydro-9-ketoanthracene
    • RJGDLRCDCYRQOQ-UHFFFAOYSA-N
    • Anthrone, 95%, pure
    • 10-hydroanthracen-9-one
    • 9-anthrone
    • Anthrone, 96%
    • Epitop
    • F0001-2207
    • DTXCID0029391
    • AP-065/41069590
    • NSC 1965
    • CS-W010654
    • H10720
    • AI3-11256
    • DITHRANOL IMPURITY A [EP IMPURITY]
    • Q411768
    • A-8100
    • 90-44-8
    • ANTHRONE [MI]
    • Anthracen-9(10H)-one; Dithranol Imp. A (EP); Anthrone; Dithranol Impurity A
    • BDBM50060860
    • BBL019139
    • NSC-1965
    • EINECS 201-994-0
    • InChI=1/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H
    • STR00681
    • AKOS000118893
    • Anthrone, analytical standard
    • CHEMBL124440
    • CAS-90-44-8
    • Anthracene,10-dihydro-9-oxo-
    • 9,10-DIHYDROANTHRACEN-9-ONE
    • 9 10-Dihydro-9-Ketoanthracene
    • CCRIS 3175
    • SCHEMBL18143
    • NSC1965
    • Epitope ID:116188
    • LS-20749
    • FT-0622426
    • DTXSID1049431
    • CHEBI:33835
    • Anthracen-9(10H)-one (Anthrone)
    • STL199162
    • UNII-FP0FJ7K744
    • anthron-
    • Anthrone, ACS reagent, 97%
    • SY010357
    • MFCD00001187
    • A0509
    • NCGC00260495-01
    • D0C6BU
    • EN300-19192
    • Anthrone, ACS grade
    • anthracen-9(10H)-one
    • HY-W009938
    • HSDB 2158
    • Tox21_202949
    • Anthrone (6CI, 8CI)
    • Quino Power ATR
    • Anthrone,96%
    • Anthracene, 9,10dihydro9oxo
    • DITHRANOL IMPURITY A (EP IMPURITY)
    • DA-01280
    • 9(10h)anthracenone
    • 9,10Dihydro9oxoanthracene
    • 9Oxoanthracene
    • NS00014375
    • Anthrone (~90%)
    • MDL: MFCD00001187
    • Inchi: 1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H2
    • InChI Key: RJGDLRCDCYRQOQ-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC=CC=2)CC2C1=CC=CC=2
    • BRN: 1910173

Computed Properties

  • Exact Mass: 194.07300
  • Monoisotopic Mass: 194.073165
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Colorless needle like crystals.
  • Density: 1.0550 (rough estimate)
  • Melting Point: 154-157 °C (lit.)
  • Boiling Point: 721 ºC
  • Flash Point: 150.3℃
  • Refractive Index: 1.5500 (estimate)
  • Solubility: INSOLUBLE
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents. Combustible.
  • PSA: 17.07000
  • LogP: 2.82180
  • Merck: 691
  • Sensitiveness: Light Sensitive
  • Solubility: It is soluble in most organic solvents such as acetone and benzene, does not produce fluorescence, and is slightly soluble in water.

Anthrone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • FLUKA BRAND F CODES:8
  • RTECS:CB8925500
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • TSCA:Yes
  • Storage Condition:2-8°C

Anthrone Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Anthrone Pricemore >>

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Anthrone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diphosphoryl chloride
1.2 Reagents: Water
Reference
Intramolecular acylation of aryl- and aroyl-aliphatic acids by the action of pyrophosphoryl chloride and phosphorus oxychloride
El-Sayrafi, Sami; Rayyan, Saleh, Molecules [online computer file], 2001, 6(3), 279-286

Production Method 2

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Another pathway of the reaction of thionyl chloride with active methylene compounds. Reaction of anthrone with thionyl chloride
Oka, Kitaro; Hara, Shoji, Journal of Organic Chemistry, 1978, 43(23), 4533-5

Production Method 3

Reaction Conditions
1.1 Reagents: Tin Solvents: Acetic acid ;  rt → reflux
1.2 Reagents: Hydrochloric acid ;  2 h, reflux; 2 h, reflux
Reference
Selective recognition and sensing of biologically important phosphates using triptycene-based anion receptors
Kassir, Ahmad F.; Lupp, Daniel; Grabowski, Jakub; Granda, Jaroslaw M.; Jurczak, Janusz, ChemRxiv, 2022, 1, 1-97

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Dithionite Solvents: Water
Reference
Preparation of anthrone
, Japan, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 1,3,5-Benzenetricarboxylic acid, iron(3+) salt (1:1) Solvents: Acetonitrile ;  27 h, 70 °C; 70 °C → rt
Reference
Metal organic frameworks as efficient heterogeneous catalysts for the oxidation of benzylic compounds with t-butyl hydroperoxide
Dhakshinamoorthy, Amarajothi; Alvaro, Mercedes; Garcia, Hermenegildo, Journal of Catalysis, 2009, 267(1), 1-4

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Pyridinium fluorochromate Solvents: Acetone ,  Water
Reference
Oxidative deprotection of oximes using pyridinium fluorochromate and hydrogen peroxide
Ganguly, Nemai C.; Sukai, Arun K.; De, Sripada; De, Prithwiraj, Synthetic Communications, 2001, 31(10), 1607-1612

Production Method 7

Reaction Conditions
1.1 Catalysts: Nafion H Solvents: 1,3-Dichlorobenzene
Reference
Catalysis by solid superacids. Part 33. Nafion-H catalyzed intramolecular Friedel-Crafts acylation. Formation of cyclic ketones and related heterocycles
Olah, George A.; Mathew, Thomas; Farnia, Morteza; Prakash, G. K. Surya, Synlett, 1999, (7), 1067-1068

Production Method 8

Reaction Conditions
1.1 Reagents: Alumina Catalysts: Manganese oxide (MnO2) (nano) ;  150 - 240 s, 105 °C
Reference
Efficient oxidation of arylmethylene compounds using nano-MnO2
Nammalwar, Baskar; Fortenberry, Chelsea; Bunce, Richard A.; Lageshetty, Sathish Kumar; Ausman, Kevin D., Tetrahedron Letters, 2013, 54(15), 2010-2013

Production Method 9

Reaction Conditions
1.1 Catalysts: Boron, trifluoro(2,2,2-trifluoroethanol-κO)-, (T-4)-, compd. with 2,2,2-trifluor… Solvents: Dichloromethane ;  rt
Reference
BF3.2CF3CH2OH (BF3.2TFE), an efficient superacidic catalyst for some organic synthetic transformations
Prakash, G. K. Surya; Mathew, Thomas; Marinez, Eric R.; Esteves, Pierre M.; Rasul, Golam; et al, Journal of Organic Chemistry, 2006, 71(10), 3952-3958

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydride ,  18-Crown-6 Solvents: 1,4-Dioxane
1.2 Reagents: Methanol
Reference
Model studies directed towards the synthesis of the oxetane D-ring of paclitaxel: Assessment of the oxyanion-assisted retro-Diels-Alder reaction as a means for generating oxete
Banwell, Martin G.; Clark, George R.; Hockless, David C. R.; Pallich, Susanne, Australian Journal of Chemistry, 2001, 54(11), 691-704

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Silica ,  (SP-4-1)-Bis[ethyl (2E)-2-(phenylmethylene)hydrazinecarbodithioato-κN2,κS′1]nick… Solvents: Acetonitrile ,  Water ;  95 min, rt
Reference
Selective Oxidation of Thiols and Alcohols by Physically Encapsulated Nickel Schiff-Base Complex Prepared Via Sol-Gel Method as Nano-Catalyst
Eshtiagh-Hosseini, Hossein; Tabari, Taymaz; Takjoo, Reza; Eshghi, Hossein, Synthesis and Reactivity in Inorganic, 2013, 43(3), 264-272

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Catalysts: Cobalt diacetate ,  Tempo Solvents: Dichloromethane ;  6 h, pH 8.3, 0 - 5 °C
Reference
Direct benzylic oxidation with sodium hypochlorite using a new efficient catalytic system: TEMPO/Co(OAc)2
Jin, Can; Zhang, Li; Su, Weike, Synlett, 2011, (10), 1435-1438

Production Method 13

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: o-Xylene ;  9 h, reflux
Reference
Wool supported manganese dioxide nano-scale dispersion: a biopolymer based catalyst for the aerobic oxidation of organic compounds
Shaabani, Ahmad; Hezarkhani, Zeinab; Badali, Elham, RSC Advances, 2015, 5(76), 61759-61767

Production Method 14

Reaction Conditions
1.1 Catalysts: Cesium carbonate ,  Palladium oxide (PdO) (intercalated with mesoporous silica) ;  8 h, 80 °C
Reference
Palladium oxide nanoparticles intercalated mesoporous silica for solvent free acceptorless dehydrogenation reactions of alcohols
Samanta, Partha Kumar; Ray, Shounak; Das, Trisha; Gage, Samuel H.; Nandi, Mahasweta; et al, Microporous and Mesoporous Materials, 2019, 284, 186-197

Production Method 15

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  Water Catalysts: Silica ;  15 min, rt
1.2 Solvents: Cyclohexane
Reference
Wet Silica-Supported Permanganate for the Cleavage of Semicarbazones and Phenylhydrazones under Solvent-Free Conditions
Hajipour, Abdol R.; Adibi, Hadi; Ruoho, Arnold E., Journal of Organic Chemistry, 2003, 68(11), 4553-4555

Production Method 16

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Oxygen Catalysts: 2257484-14-1 Solvents: Water ;  4 h, rt
Reference
Cu(I)-Based Metal-Organic Frameworks as Efficient and Recyclable Heterogeneous Catalysts for Aqueous-Medium C-H Oxidation
Gao, Kuan; Huang, Chao ; Yang, Yisen; Li, Hong; Wu, Jie ; et al, Crystal Growth & Design, 2019, 19(2), 976-982

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hypochlorite (Dowex 1X8-200 supported) Solvents: Acetone ;  2 h, reflux
Reference
Sodium hypochlorite-Dowex 1X8-200: A convenient oxidizing reagent
Hashemi, Mahmoodi; Mohammad; Ahmadibeni, Yousef, Iranian Journal of Chemistry & Chemical Engineering, 2002, 21(2), 71-73

Anthrone Raw materials

Anthrone Preparation Products

Anthrone Suppliers

Amadis Chemical Company Limited
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Anthrone Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Anthrone

Introduction to Anthrone (CAS No: 90-44-8)

Anthrone, with the chemical name 9-anthraldehyde, is a heterocyclic organic compound belonging to the anthracene family. Its molecular formula is C9H6O, and it is characterized by a benzene ring fused with two furan rings, with an aldehyde group (-CHO) attached to one of the benzene rings. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and structural properties. The CAS number 90-44-8 uniquely identifies this substance, ensuring precise classification and regulatory compliance in various applications.

The structural framework of Anthrone makes it a valuable intermediate in organic synthesis. Its ability to participate in condensation reactions, such as the Knoevenagel condensation, allows for the formation of complex molecules, including natural products and potential drug candidates. In recent years, researchers have leveraged Anthrone derivatives in the development of bioactive compounds, particularly those targeting neurological disorders and inflammatory conditions. The aldehyde functionality enables further derivatization, leading to a wide array of pharmacophores that exhibit promising biological activity.

Recent advancements in medicinal chemistry have highlighted the role of Anthrone in designing novel therapeutic agents. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors that modulate enzyme activity relevant to cancer metabolism. The compound’s ability to interact with biological targets such as kinases and transcription factors has opened new avenues for drug discovery. Additionally, Anthrone-based probes have been employed in biochemical assays, facilitating the identification of key molecular pathways involved in disease progression.

The chemical properties of Anthrone also make it a valuable tool in analytical chemistry. Its fluorescence characteristics have been exploited in sensor development for detecting trace analytes in environmental and biological samples. Moreover, its reactivity with metal ions allows for the synthesis of coordination complexes that serve as catalysts or luminescent materials. These applications underscore the broad utility of Anthrone across multiple scientific disciplines.

In the realm of synthetic organic chemistry, Anthrone derivatives continue to be explored for their role in constructing heterocyclic scaffolds found in many pharmaceuticals. Researchers have reported efficient synthetic routes to complex molecules featuring Anthrone core structures, demonstrating its importance as a building block. The compound’s stability under various reaction conditions further enhances its appeal for industrial-scale applications.

The pharmacological potential of Anthrone has been further investigated through computational modeling and high-throughput screening. These approaches have identified novel analogs with enhanced binding affinity and selectivity for therapeutic targets. For example, modifications to the aldehyde group have yielded derivatives with improved solubility and bioavailability, critical factors for drug development. Such findings highlight the ongoing relevance of Anthrone in modern medicinal chemistry.

Environmental scientists have also recognized the significance of Anthrone in studying natural product biosynthesis. Its structural motifs are prevalent in many secondary metabolites produced by microorganisms and plants. By analyzing how organisms biosynthesize analogous compounds, researchers can gain insights into metabolic pathways that may be targeted for biotechnological applications.

The versatility of Anthrone extends to materials science, where its derivatives contribute to the development of advanced polymers and functional materials. For instance, conjugated polymers incorporating Anthrone units exhibit tunable electronic properties, making them suitable for organic electronics applications such as light-emitting diodes (OLEDs) and photovoltaic cells.

In conclusion, Anthrone (CAS No: 90-44-8) remains a cornerstone compound in chemical biology and pharmaceutical research due to its unique structural features and reactivity. Its applications span from drug discovery to analytical methods and materials science, demonstrating its enduring significance across scientific fields. As research continues to uncover new possibilities for this versatile molecule, its role is likely to expand even further.

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Amadis Chemical Company Limited
(CAS:90-44-8)Anthrone
A843554
Purity:99%
Quantity:500g
Price ($):208.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:90-44-8)Anthrone
sfd1226
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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